molecular formula C13H20N2O3 B2545100 N-[(1-Adamantylamino)carbonyl]glycine CAS No. 33200-18-9

N-[(1-Adamantylamino)carbonyl]glycine

Cat. No.: B2545100
CAS No.: 33200-18-9
M. Wt: 252.314
InChI Key: BCQDSYAFMNYXTL-UHFFFAOYSA-N
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Description

N-[(1-Adamantylamino)carbonyl]glycine is a synthetic organic compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This high-purity product is supplied with a minimum purity of 98% and is recommended to be stored at 20°C to ensure long-term stability over two years . The compound's structure is characterized by a glycine moiety, the simplest proteinogenic amino acid, which is functionalized with an adamantane-based group . Glycine itself is a fundamental building block in nature, crucial for the structure of proteins like collagen, and serves as an inhibitory neurotransmitter in the central nervous system . The incorporation of the adamantane group, a bulky and lipophilic cage-like structure, is a common strategy in medicinal chemistry to modulate the properties of bioactive molecules. This modification can enhance metabolic stability, influence binding affinity to biological targets, and improve membrane permeability. As such, this compound is a valuable chemical intermediate (or "building block") in pharmaceutical research and development. Its potential applications include serving as a precursor in the synthesis of more complex molecules, investigating structure-activity relationships in drug discovery programs, and exploring novel enzyme inhibitors. This product is designated For Research Use Only (RUO) and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1-adamantylcarbamoylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c16-11(17)7-14-12(18)15-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQDSYAFMNYXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Adamantylamino)carbonyl]glycine typically involves the reaction of adamantane derivatives with glycine. One common method includes the use of adamantylamine and glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Adamantylamino)carbonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

N-[(1-Adamantylamino)carbonyl]glycine serves as a significant player in the development of glycine transporter inhibitors. These inhibitors are crucial for modulating glycinergic neurotransmission, which is vital in pain management and neurological disorders.

Glycine Transporter Inhibition

Research has shown that glycine transporter type 1 (GlyT1) inhibitors can increase synaptic glycine concentrations, thereby enhancing N-methyl-D-aspartate receptor (NMDAR) activity. This mechanism is particularly relevant in treating neuropathic pain:

  • Case Study : A study demonstrated that long-term application of GlyT inhibitors significantly reduced thermal hyperalgesia and mechanical allodynia in rat models of neuropathic pain without severe side effects. The expression of NMDAR subunit NR-1 was modulated, indicating potential therapeutic pathways for chronic pain conditions .

Neuroprotective Effects

The compound's role in neuroprotection has been investigated, particularly regarding its effects on long-term potentiation (LTP) in the hippocampus:

  • Findings : In experiments using whole-cell patch-clamp recordings, it was observed that blockade of GlyT1 elevated extracellular glycine levels, enhancing NMDAR-mediated responses and promoting LTP. This suggests a potential application for cognitive enhancement and neuroprotection against neurodegenerative diseases .

Antimicrobial and Anti-inflammatory Properties

This compound derivatives have been explored for their antimicrobial and anti-inflammatory activities.

Synthesis of Bioactive Compounds

Studies have reported the synthesis of various adamantyl derivatives, including this compound, showcasing their potential as antimicrobial agents:

  • Example : A series of 2-(1-adamantylamino)-5-substituted oxadiazoles were synthesized and evaluated for their antimicrobial properties, indicating that modifications to the adamantyl structure can enhance bioactivity .

Chemical Synthesis and Intermediate Role

This compound is also important as an intermediate in the synthesis of other pharmaceutical compounds.

Dipeptidyl Peptidase IV Inhibitors

The compound has been identified as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are relevant for managing type 2 diabetes:

  • Research Insight : The process of reductive amination involving this compound has been patented for its efficiency in producing these therapeutic agents .

Summary of Findings

The following table summarizes the applications of this compound based on current research:

Application AreaFindings/Details
Glycine Transport InhibitionEnhances synaptic glycine levels; reduces neuropathic pain in rat models .
NeuroprotectionPromotes long-term potentiation in hippocampal neurons; potential cognitive enhancement .
Antimicrobial ActivityDerivatives show significant antimicrobial properties; promising for further development .
Synthesis IntermediateKey role in producing DPP-IV inhibitors for diabetes management; efficient synthetic routes developed .

Mechanism of Action

The mechanism of action of N-[(1-Adamantylamino)carbonyl]glycine involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, potentially altering their function. The carbonyl and amino groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: N-Acyl Glycine Derivatives

Cinnamoylglycine (N-Cinnamoylglycine)
  • Structure : A cinnamoyl group (aromatic) attached to glycine via an amide bond.
  • Molecular Weight : 219.22 g/mol (CAS: 16534-24-0) .
  • Applications : Acts as a biomarker in metabolic studies and is associated with fatty acid oxidation pathways .
  • Key Difference: The absence of the adamantane group reduces lipophilicity compared to N-[(1-Adamantylamino)carbonyl]glycine, impacting membrane permeability .
N-(1-Adamantyloxycarbonyl)-D-phenylglycine
  • Structure : Adamantane linked to D-phenylglycine via a carbonyloxy group.
  • Synthesis : Prepared using 1-adamantyl chloroformate and phenylglycine under alkaline conditions .
  • Key Difference : The stereochemistry (D-configuration) and phenyl group alter solubility and biological targeting compared to the glycine analog .

Isoquinoline-Based Glycine Derivatives

Compounds such as N-[(1-chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine (Figure 1 in ) share a similar carbonylglycine motif but incorporate heterocyclic isoquinoline rings.

  • Applications : Investigated as drug candidates for targeted therapies due to their ability to modulate receptor binding .
  • Key Difference: The isoquinoline moiety introduces planar aromaticity, enhancing π-π stacking interactions absent in adamantane-based compounds .

Simplified Glycine Derivatives

N,N-Dimethylglycine
  • Structure : Dimethylated glycine (CAS: 1118-68-9).
  • Molecular Weight : 103.12 g/mol .
  • Applications : Used in dietary supplements and metabolic studies due to its role in methyl group transfer .
  • Key Difference : Lacks the complex acyl/adamantyl groups, resulting in higher water solubility but reduced specificity in targeting hydrophobic environments .
Creatine (N-Amidinosarcosine)
  • Structure: Guanidino group attached to methylated glycine (CAS: 57-00-1).
  • Molecular Weight : 131.13 g/mol .
  • Applications : Critical in cellular ATP regeneration, widely used in sports nutrition .
  • Key Difference: The guanidino group enables phosphate binding, a functionality absent in this compound .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Group Solubility Primary Applications
This compound 252.31 Adamantyl-urea-glycine Low in water; requires DMSO Enzyme studies, drug delivery
Cinnamoylglycine 219.22 Cinnamoyl-glycine Moderate in lipids Metabolic biomarker
N,N-Dimethylglycine 103.12 Dimethyl-glycine High in water Dietary supplements
Creatine 131.13 Guanidino-methyl-glycine Moderate in water Muscle energy metabolism
Isoquinoline-glycine derivatives ~300–350 Isoquinoline-carbonyl-glycine Variable Drug candidates

Research Findings and Functional Insights

  • Solubility Challenges: this compound’s adamantane group necessitates solvent optimization (e.g., DMSO with heating/sonication) , whereas simpler derivatives like N,N-dimethylglycine dissolve readily in aqueous media .
  • Biological Specificity: The adamantane moiety enhances blood-brain barrier penetration, making it valuable in neurological research compared to cinnamoylglycine or isoquinoline derivatives .
  • Synthetic Flexibility : Adamantyl chloroformate-based synthesis () allows modular substitution, enabling tailored derivatives for specific targets .

Biological Activity

N-[(1-Adamantylamino)carbonyl]glycine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an adamantane moiety linked to a glycine residue via a carbonyl group. The synthesis typically involves the reaction of adamantylamine with glycine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC), often conducted in organic solvents such as dichloromethane at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

Additionally, this compound has been studied for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication, although specific viral targets and mechanisms remain under investigation. This activity could position this compound as a candidate for antiviral drug development.

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules. The rigid structure provided by the adamantane moiety allows for effective binding to target proteins, potentially altering their function. The carbonyl and amino groups can form hydrogen bonds, influencing the stability and activity of these targets.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance the efficacy of certain antibiotics when used in combination therapies. For example, it has shown synergistic effects with beta-lactam antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an adjuvant in antibiotic therapy .

In Vivo Studies

Animal model studies have indicated that administration of this compound leads to significant reductions in infection rates and improved survival outcomes in subjects infected with pathogenic bacteria. These findings support further exploration into its therapeutic applications in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[(1-Adamantylamino)carbonyl]alanineStructureAntimicrobial, Antiviral
N-[(1-Adamantylamino)carbonyl]valineStructureModerate Antimicrobial
N-[(1-Adamantylamino)carbonyl]leucineStructureLimited Activity

This compound shows unique properties compared to similar compounds due to its specific combination of adamantane and glycine, which provides enhanced stability and biological activity .

Q & A

Q. What are the common synthetic routes for preparing N-[(1-Adamantylamino)carbonyl]glycine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of adamantane-containing glycine derivatives typically involves coupling reactions between activated adamantyl intermediates and glycine precursors. For example, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) are widely used to form stable amide bonds . Optimizing molar ratios (e.g., 1:1.2 for adamantylamine to glycine derivatives) and reaction conditions (e.g., anhydrous solvents, 0–4°C for sensitive intermediates) can improve yields. Post-synthesis purification via silica gel chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products.

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Stability is influenced by exposure to light, temperature, and incompatible materials. Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Avoid proximity to oxidizers (e.g., peroxides, nitrates) due to potential exothermic reactions . Regular stability testing via HPLC or TLC (using ethyl acetate/hexane eluents) is recommended to monitor decomposition.

Q. What analytical techniques are most effective for characterizing N-[(1-Adamantylamino)carbonyl]glycine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm adamantyl group integration (characteristic δ 1.6–2.1 ppm for adamantane protons) and glycine backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) provides accurate molecular weight verification (e.g., calculated for C13_{13}H20_{20}N2_2O3_3: 252.1474 g/mol).
  • Infrared Spectroscopy (IR) : Detect carbonyl stretching vibrations (~1650–1750 cm1^{-1}) and amide linkages .

Advanced Research Questions

Q. How can researchers address contradictory data in the toxicological profile of this compound?

  • Methodological Answer : While acute toxicity data (e.g., rat LD50_{50} >3 g/kg) suggest low immediate risk , gaps exist in chronic toxicity, mutagenicity, and organ-specific effects. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2 for hepatic toxicity). Cross-validate findings with computational models (e.g., QSAR predictions for adamantane derivatives) to prioritize in vivo testing .

Q. What experimental strategies can elucidate the mechanistic interactions of N-[(1-Adamantylamino)carbonyl]glycine with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Screen binding affinity to putative targets (e.g., enzymes with hydrophobic active sites, given adamantane’s lipophilicity).
  • Molecular Dynamics Simulations : Model adamantane’s rigid structure in ligand-receptor complexes to predict steric or electronic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding events.

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing solubility and reactivity. Fragment-based drug design (FBDD) can propose substitutions on the glycine moiety (e.g., fluorination for metabolic stability) while retaining adamantane’s conformational rigidity .

Q. What safety protocols are critical for large-scale synthesis of this compound?

  • Methodological Answer : Implement engineering controls (e.g., closed-system reactors, local exhaust ventilation) to minimize aerosol exposure. Monitor thermal stability using differential scanning calorimetry (DSC) to prevent exothermic decomposition during scale-up. Emergency protocols should address nitrogen oxide (NOx_x) emissions during combustion scenarios .

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